molecular formula C10H9NO4 B1272908 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 202195-67-3

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B1272908
CAS No.: 202195-67-3
M. Wt: 207.18 g/mol
InChI Key: WPGYGHFVLMZWHI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (MOB) is a versatile molecule that is used in the synthesis of various compounds. It is a small molecule with a molecular weight of about 192.3 g/mol, and a melting point of about 119-121°C. MOB has been extensively studied for its chemical and biological properties, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives have been studied in the context of chemical synthesis. These compounds exhibit interesting reactivity patterns, making them valuable in organic synthesis. For instance, 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives, related to this compound, have been synthesized and their hydrolysis behavior has been studied, revealing insights into their chemical structure and tautomerism between enamine and ketimine forms (Iwanami et al., 1964).

Biocatalysis and Enantioselectivity

  • The molecule has been the subject of research in the area of biocatalysis and stereoselective synthesis. This includes the lipase-catalyzed resolution of its derivatives, demonstrating the enantioselective potential of these compounds. For instance, the lipase-catalyzed resolution of methyl (±)-2-(2-acetoxyethyl)-4-arylmethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylates has been studied, highlighting the chemoselectivity and enantioselectivity of these reactions (Prasad et al., 2006).

Potential in Medicinal Chemistry

  • Some studies have focused on the synthesis of benzoxazinyl pyrazolone arylidenes, which are derived from this compound. These compounds have shown promise as antimicrobials and antioxidants, indicating potential applications in medicinal chemistry (Sonia et al., 2013).

Photoreactions and Novel Transformations

  • This compound has been studied for its unique photoreactivity. This includes research on the photochemical transformation of its derivatives to β-lactam compounds, which is a significant area of interest due to the importance of β-lactams in pharmaceuticals (Marubayashi et al., 1992).

Antimicrobial and Antibacterial Applications

  • The compound and its analogs have been synthesized and evaluated for their antibacterial activities. For instance, studies have focused on the synthesis of 1,4-Benzoxazine analogues and their evaluation against various bacterial strains, revealing the potential of these compounds in antibacterial applications (Kadian et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGYGHFVLMZWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388043
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202195-67-3
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl-3-amino-4-hydroxybenzoate (105 g, 0.62 mol) and benzyltriethylammonium chloride (142 g, 0.62 mol) in dry CHCl3 (1.5 L) was added NaHCO3 (211 g, 2.5 mol) with stirring. The reaction mixture was cooled to −5° C., added chloroacetylchloride (85 g, 0.75 mol) in dry CHCl3 (350 mL) over a period of 1.5 h at the same temperature. The reaction mixture was then heated to 55° C. for 16 h. The solvent was removed under vacuum, added water (3 L) and filtered off the solid. The solid product was dried and recrystallised from ethanol to give methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-carboxylate (108 g, 83%).
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
211 g
Type
reactant
Reaction Step Two
Quantity
85 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 250 ml three-necked round-bottomed flask were placed methyl 3-amino-4-hydroxybenzoate (5 g, 30 mmole), benzyltriethylammonium chloride (6.8 g, 30 mmole), chloroform (75 ml) and powdered sodium bicarbonate (10.1 g, 120 mmole). The resulting mixture was cooled down to 0° C. and a solution of chloroacetyl chloride (4.1 g, 36 mmole) in chloroform (20 ml) was added dropwise at such a rate as to keep the reaction temperature between 0° C. to 3° C. After the addition was complete the reaction mixture was stirred at 0° C. for another 90 minutes, followed by slow heating to 55° C., kept at that temperature for 8 hours, and finally stirred at room temperature overnight. The solvent was removed in a rotary evaporator, the resulting crude product was taken up in water, shaken and filtered yielding, after drying in a vacuum oven, 5.8 g of the expected methyl 1,4-benzoxazine-3-one-6-carboxylate which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.8 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Reactant of Route 6
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

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